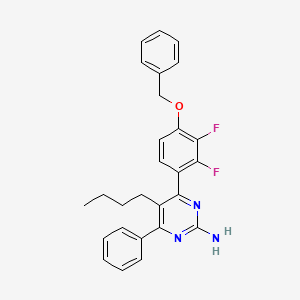

4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine

説明

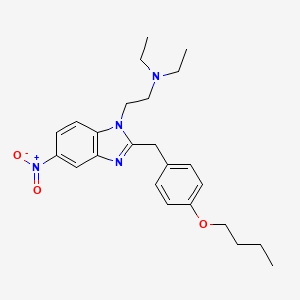

The compound “4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a benzyloxy group (benzyl ether derivative), a difluorophenyl group (a phenyl ring with two fluorine substitutions), a butyl group (four carbon alkyl chain), and a phenyl group (a cyclic group of six carbon atoms, i.e., a benzene ring) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

Without specific data, we can only infer potential properties. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of aromatic rings suggests it might have a relatively high boiling point and melting point .科学的研究の応用

Phosphine Oxide Synthesis

4-(Benzyloxy)phenol plays a crucial role in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This compound is valuable in organic chemistry and materials science. Phosphine oxides are versatile intermediates used in various reactions, including cross-coupling reactions and polymerization processes .

Hetaryl-Azophenol Dyes

Researchers have explored the use of 4-(benzyloxy)phenol for the preparation of hetaryl-azophenol dyes . These dyes find applications in textiles, ink formulations, and colorants. The compound’s unique structure contributes to the vibrant coloration and stability of these dyes. The synthesis typically involves heterocyclic amines in nitrosyl sulfuric acid .

Biological Applications

While less explored, there is growing interest in understanding the biological effects of this compound. Researchers investigate its interactions with cellular components, potential enzyme inhibition, and anticancer properties. However, further studies are needed to unlock its full biological potential.

作用機序

Target of Action

The primary target of this compound, also known as 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine, is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a lipid compound that plays a crucial role in inflammation and other immune responses .

Mode of Action

This compound acts as an inhibitor of mPGES-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2 . This inhibition disrupts the production of PGE2, leading to a decrease in inflammation and other immune responses mediated by PGE2 .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . By inhibiting mPGES-1, it prevents the conversion of PGH2 to PGE2, a key step in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow . Therefore, the inhibition of mPGES-1 can have significant downstream effects on these processes .

Pharmacokinetics

It is known that the compound is soluble in chloroform, ethanol, and methyl acetate , which suggests that it may be well-absorbed in the body and could potentially reach its target sites effectively

Result of Action

The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes . In animal studies, the compound has been shown to reduce carrageenan-induced paw edema in rats, demonstrating its potential anti-inflammatory effects .

Safety and Hazards

特性

IUPAC Name |

5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)

![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)